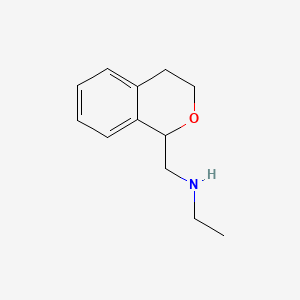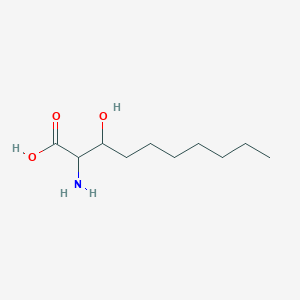![molecular formula C8H21ClSi2 B14652785 Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- CAS No. 51657-40-0](/img/structure/B14652785.png)
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a chlorodimethylsilyl group attached to a propyl chain, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- typically involves the reaction of chloropropylsilane with trimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorodimethylsilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can act as a hydride donor in reduction reactions, converting carbonyl compounds to alcohols.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reductions and hydrogen peroxide (H2O2) for oxidations. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Aplicaciones Científicas De Investigación
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- exerts its effects is primarily through the formation of strong silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds. These bonds provide stability and resistance to degradation, making the compound useful in various applications . The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in chemical synthesis or biological modification .
Comparación Con Compuestos Similares
Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- can be compared with other similar organosilicon compounds, such as:
(3-Chloropropyl)trimethylsilane: Similar in structure but lacks the chlorodimethylsilyl group, making it less versatile in certain reactions.
Trimethoxysilane: Contains methoxy groups instead of chlorodimethylsilyl, which affects its reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, differing significantly in its chemical behavior and applications.
The uniqueness of Silane, [3-(chlorodimethylsilyl)propyl]trimethyl- lies in its dual silyl groups, which provide enhanced reactivity and versatility in various chemical and industrial processes .
Propiedades
Número CAS |
51657-40-0 |
|---|---|
Fórmula molecular |
C8H21ClSi2 |
Peso molecular |
208.87 g/mol |
Nombre IUPAC |
chloro-dimethyl-(3-trimethylsilylpropyl)silane |
InChI |
InChI=1S/C8H21ClSi2/c1-10(2,3)7-6-8-11(4,5)9/h6-8H2,1-5H3 |
Clave InChI |
SCRTWFVTQULYEE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



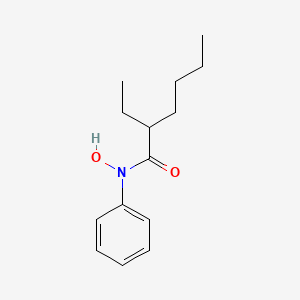


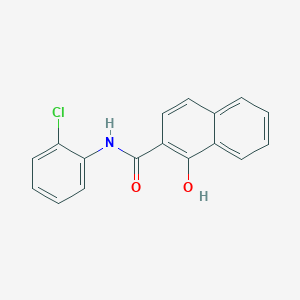

![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
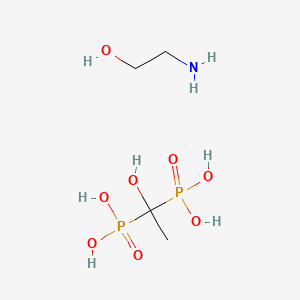
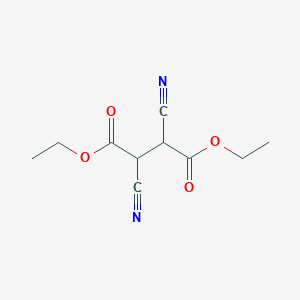
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)

